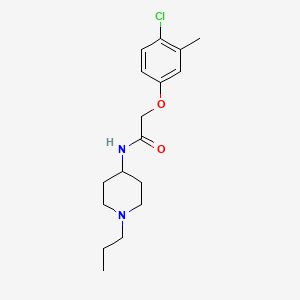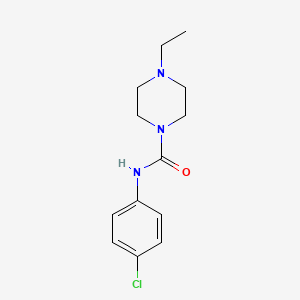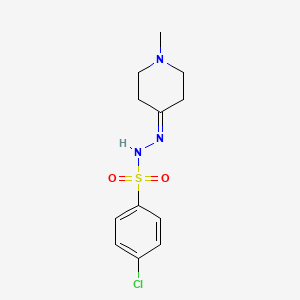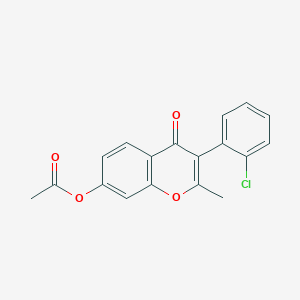
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is believed to modulate the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to decrease the firing rate of dopamine neurons in the prefrontal cortex and to reduce the release of dopamine in the striatum. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor subtype in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its potential use in the treatment of neuropsychiatric disorders. One area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have greater therapeutic potential. Additionally, future studies may explore the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in combination with other pharmacological agents, such as NMDA receptor modulators, to enhance its therapeutic effects. Finally, future studies may explore the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in animal models of other neuropsychiatric disorders, such as depression and anxiety.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with propionyl chloride to form 4-chloro-3-methylphenyl propionate. This intermediate is then reacted with piperidine and sodium hydride to form N-(1-propyl-4-piperidinyl)-4-chloro-3-methylphenylacetamide. Finally, the product is treated with hydrochloric acid to form 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. In preclinical studies, this compound has been shown to have potent and selective antagonistic effects on the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-15-4-5-16(18)13(2)11-15/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICUEDZSYBKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)


![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)



![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)